molecular formula C13H14FNO2 B173975 Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-39-9

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B173975
CAS No.: 17536-39-9
M. Wt: 235.25 g/mol
InChI Key: QJOJSMQJAHIRLS-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline.

    Nitration: The nitro group is introduced using sodium nitrite and potassium iodide.

    Reduction: The nitro group is reduced to an amine group.

    Fluorination: The fluorine atom is introduced using a fluorinating agent.

    Esterification: The final step involves esterification to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities.

Scientific Research Applications

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
  • Ethyl (5-fluoro-3-phenyl-1H-indol-2-yl)acetate
  • Methyl (5-fluoro-3-phenyl-1H-indol-2-yl)acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOJSMQJAHIRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470273
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-39-9
Record name Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17536-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Oxo-pentanoic acid ethyl ester (17.6 ml, 0.124 mol.) and conc. sulfuric acid (10 ml) were added to a solution of 4-fluorophenylhydrazine (20.2 g, 0.124 mol.) in abs. ethanol (90 ml), and the mixture was heated at reflux for 4 h. For working up, the mixture was filtered over silica gel and washed with ethanol (3×20 ml). The solution was poured into 500 ml of ice-water and extracted with ether (3×100 ml). The combined extracts were washed with 2M sodium hydrogen carbonate solution (50 ml), dried, filtered and concentrated. By recrystallisation from EE/cyclohexane (1:1) it was possible to obtain (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid ethyl ester in a yield of 4.5 g (yellow solid, m.p. 61–62° C.).
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

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